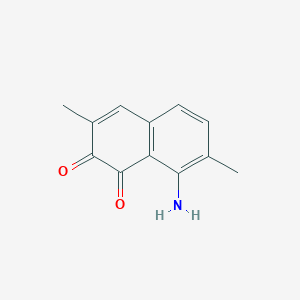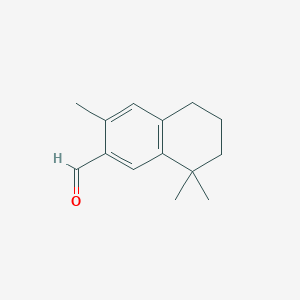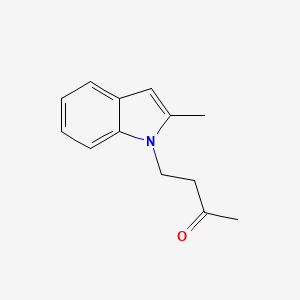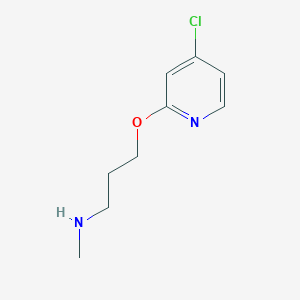![molecular formula C12H9F2N B11898199 3,3'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B11898199.png)
3,3'-Difluoro-[1,1'-biphenyl]-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Difluoro-[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C12H8F2NH2 It consists of a biphenyl structure with two fluorine atoms attached at the 3 and 3’ positions and an amine group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Difluoro-[1,1’-biphenyl]-4-amine typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This reaction is used to form the biphenyl core. It involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Amination: The final step involves the introduction of the amine group at the 4 position. This can be done through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Industrial Production Methods: Industrial production of 3,3’-Difluoro-[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as higher temperatures and pressures, are often employed to increase yield and efficiency. Continuous flow reactors and automated synthesis systems may also be used to streamline the production process.
Types of Reactions:
Oxidation: 3,3’-Difluoro-[1,1’-biphenyl]-4-amine can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydrocarbon derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
科学研究应用
3,3’-Difluoro-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
作用机制
The mechanism of action of 3,3’-Difluoro-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological processes. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
相似化合物的比较
3,3’-Difluoro-[1,1’-biphenyl]: Lacks the amine group, resulting in different chemical properties and reactivity.
4-Amino-[1,1’-biphenyl]: Lacks the fluorine atoms, affecting its biological activity and chemical stability.
3,3’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of an amine, leading to different applications and reactivity.
Uniqueness: 3,3’-Difluoro-[1,1’-biphenyl]-4-amine is unique due to the combination of fluorine atoms and an amine group on the biphenyl structure. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it a valuable compound for various applications.
属性
分子式 |
C12H9F2N |
|---|---|
分子量 |
205.20 g/mol |
IUPAC 名称 |
2-fluoro-4-(3-fluorophenyl)aniline |
InChI |
InChI=1S/C12H9F2N/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(14)7-9/h1-7H,15H2 |
InChI 键 |
XXWITZDMLIZSGY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-](/img/structure/B11898146.png)







![5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime](/img/structure/B11898168.png)


